molecular formula C18H20N2S B11054190 (4-Benzylpiperazin-1-yl)(phenyl)methanethione

(4-Benzylpiperazin-1-yl)(phenyl)methanethione

Cat. No. B11054190
M. Wt: 296.4 g/mol
InChI Key: HLKOOYYSACZKLU-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(phenyl)methanethione is an organic compound characterized by the presence of a piperazine ring substituted with a benzyl group and a phenylmethanethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(phenyl)methanethione typically involves the reaction of 4-benzylpiperazine with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Benzylpiperazine+Phenyl isothiocyanateThis compound\text{4-Benzylpiperazine} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} 4-Benzylpiperazine+Phenyl isothiocyanate→this compound

The reaction mixture is usually stirred for several hours, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(phenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a catalyst like pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperazin-1-yl)(phenyl)methanethione is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new antimicrobial agents. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. Studies have shown that these compounds may exhibit activity against certain bacterial and fungal strains .

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(phenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylpiperazin-1-yl)(phenyl)methanethione: Similar structure but with a phenyl group instead of a benzyl group.

    (4-Benzylpiperazin-1-yl)(methyl)methanethione: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(4-Benzylpiperazin-1-yl)(phenyl)methanethione is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development.

properties

Molecular Formula

C18H20N2S

Molecular Weight

296.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-phenylmethanethione

InChI

InChI=1S/C18H20N2S/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2

InChI Key

HLKOOYYSACZKLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3

Origin of Product

United States

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